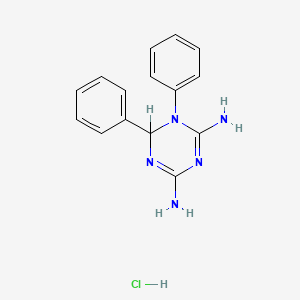![molecular formula C14H19ClN2O4S B5069930 2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5069930.png)
2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CSPC, and it is synthesized by combining various chemical compounds. CSPC has been found to have numerous biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of CSPC involves the inhibition of various enzymes and proteins that are involved in cell growth and division. CSPC has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting CDKs, CSPC can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
CSPC has numerous biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of CDKs, and reduce inflammation. CSPC has also been found to have neuroprotective effects, making it a potential treatment for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CSPC is its potential as a treatment for various types of cancer. CSPC has been found to be effective in inhibiting the growth of cancer cells, making it a promising candidate for future research. However, one of the limitations of CSPC is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are numerous future directions for the research of CSPC. One area of research is the development of more effective synthesis methods for CSPC, which may improve its efficacy and reduce its potential toxicity. Another area of research is the investigation of CSPC's potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of CSPC for various medical conditions.
Méthodes De Synthèse
The synthesis of CSPC involves the combination of several chemical compounds, including 4-chloro-2-nitrophenol, N-methylcyclopentylamine, and acetic anhydride. The reaction takes place in the presence of a catalytic amount of sulfuric acid, which facilitates the formation of CSPC. The resulting compound is then purified using various techniques, including crystallization and recrystallization.
Applications De Recherche Scientifique
CSPC has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of CSPC is its use as a treatment for various types of cancer. Studies have shown that CSPC can inhibit the growth of cancer cells by inducing apoptosis, a process in which cells self-destruct. CSPC has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propriétés
IUPAC Name |
2-[4-chloro-2-(methylsulfamoyl)phenoxy]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-16-22(19,20)13-8-10(15)6-7-12(13)21-9-14(18)17-11-4-2-3-5-11/h6-8,11,16H,2-5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHDBBTQSQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide hydrochloride](/img/structure/B5069851.png)
![3-{[(6-(1,1-dimethylpropyl)-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5069853.png)
![methyl {5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5069865.png)
![2-[(5-bromo-2-furyl)methyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5069874.png)
![N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide](/img/structure/B5069879.png)
![5-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)

![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5069893.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069908.png)
![N-ethyl-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]-2-nitroaniline](/img/structure/B5069910.png)
![methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5069925.png)
![4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5069932.png)
![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)
